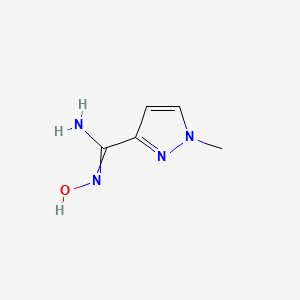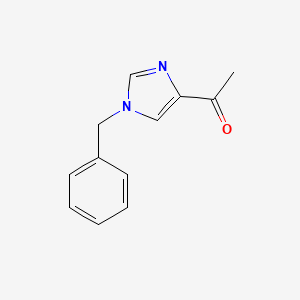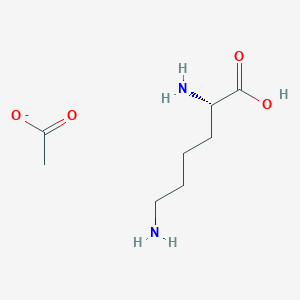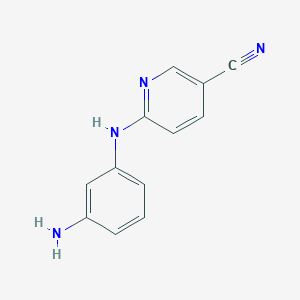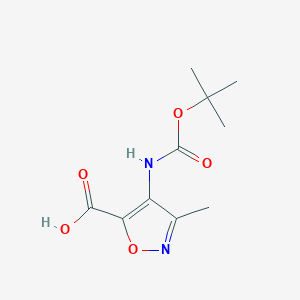
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol: is an organic compound that features a piperidine ring attached to a cyclohexyl group, which is further connected to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol typically involves the reaction of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions:
Oxidation: (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids to facilitate the replacement of the hydroxyl group.
Major Products Formed:
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexyl derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: In organic synthesis, (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol is used as an intermediate for the preparation of more complex molecules
Biology and Medicine: Its piperidine moiety is a common structural feature in many drugs, making it a valuable building block for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of a wide range of products .
作用機序
The mechanism by which (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group provides steric bulk, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
- (1-(Piperidin-1-ylmethyl)cyclohexyl)amine
- (1-(Piperidin-1-ylmethyl)cyclohexyl)chloride
- (1-(Piperidin-1-ylmethyl)cyclohexyl)ethanol
Uniqueness: (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol is unique due to the presence of both a piperidine ring and a cyclohexyl group connected to a methanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in synthetic and industrial processes .
特性
分子式 |
C13H25NO |
|---|---|
分子量 |
211.34 g/mol |
IUPAC名 |
[1-(piperidin-1-ylmethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H25NO/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14/h15H,1-12H2 |
InChIキー |
RYFLVOVJHKCSCY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CN2CCCCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



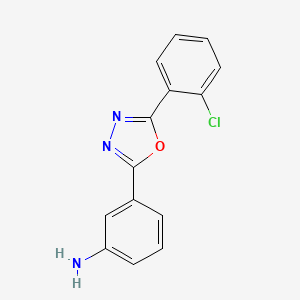
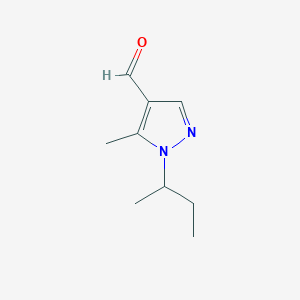
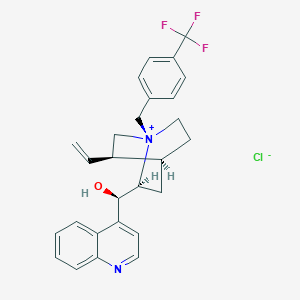
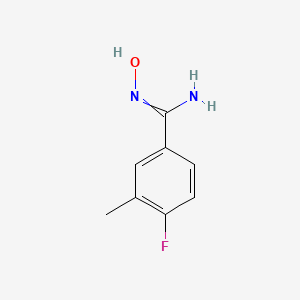
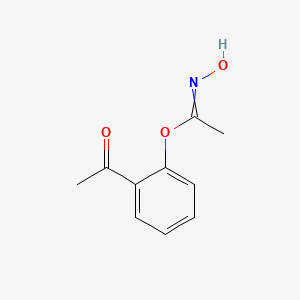
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)
